2-(2,2-Difluorethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-on
Übersicht
Beschreibung
2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one is a useful research compound. Its molecular formula is C7H10F2N4O and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Psychopharmaka
Diese Verbindung ist strukturell verwandt mit bekannten Psychopharmaka wie Trazodon . Sie zeigt antipsychotische Aktivität und kann als Antipsychotikum eingesetzt werden. Das Potenzial der Verbindung zur Behandlung von psychotischen Erkrankungen macht sie zu einem wertvollen Kandidaten für die weitere Medikamentenentwicklung und klinische Studien.
Antidepressiva-Forschung
Ähnliche Verbindungen haben sich als Antidepressiva gezeigt, die imipraminäquivalent sind, aber weniger Nebenwirkungen haben . Die Erforschung dieser Verbindung könnte zur Entwicklung neuer Antidepressiva führen, die wirksamer sind und ein besseres Nebenwirkungsprofil aufweisen.
Analgetisches Potenzial
Die pharmakologischen Daten verwandter Verbindungen deuten auf ein mögliches analgetisches Potenzial hin, das auch mit dieser Verbindung untersucht werden könnte . Dies könnte zu neuen Behandlungen für die Schmerztherapie führen, insbesondere für Patienten, die gegen herkömmliche Analgetika resistent sind.
Neurophamakologische Studien
Der Einfluss der Verbindung auf die Neurotransmittersysteme könnte untersucht werden, um ihre neuropharmakologischen Wirkungen zu verstehen . Diese Forschung könnte Einblicke in die Behandlung verschiedener neurologischer Erkrankungen liefern.
Synthese von Derivaten
Die chemische Struktur der Verbindung ermöglicht die Synthese einer Vielzahl von Derivaten . Diese Derivate könnten auf eine Vielzahl von biologischen Aktivitäten hin untersucht werden, was zur Entdeckung neuer Therapeutika führen könnte.
Wirkmechanismus
Target of Action
Compounds with a [1,2,4]triazolo[4,3-a]pyrazine structure have been found to inhibit c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them potential targets for cancer treatment .
Mode of Action
These compounds interact with their targets (c-Met/VEGFR-2 kinases) by binding to their active sites, inhibiting their function . This can lead to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met/VEGFR-2 kinases can affect multiple biochemical pathways involved in cell growth and survival. For example, it can inhibit the MAPK/ERK pathway, which is involved in cell proliferation .
Pharmacokinetics
Similar compounds have been found to have satisfactory activity compared to lead compounds
Result of Action
The inhibition of c-Met/VEGFR-2 kinases can lead to a decrease in cell proliferation and survival, potentially making these compounds effective for cancer treatment .
Biochemische Analyse
Biochemical Properties
2-(2,2-Difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . The compound’s interaction with c-Met kinase suggests it may modulate signaling pathways critical for cell growth and differentiation.
Cellular Effects
The effects of 2-(2,2-Difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving c-Met kinase . This interaction can lead to alterations in gene expression and cellular metabolism, potentially inhibiting cancer cell proliferation. Studies have demonstrated its efficacy against various cancer cell lines, including A549, MCF-7, and HeLa .
Molecular Mechanism
At the molecular level, 2-(2,2-Difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one exerts its effects primarily through enzyme inhibition. By binding to the active site of c-Met kinase, it prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the kinase’s activity . This inhibition disrupts critical signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,2-Difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods. Degradation may occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown sustained inhibition of cellular functions, particularly in cancer cells, with minimal degradation over time .
Dosage Effects in Animal Models
The effects of 2-(2,2-Difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one vary with dosage in animal models. At lower doses, the compound effectively inhibits c-Met kinase activity without significant toxicity . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
2-(2,2-Difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound’s metabolism results in the formation of various metabolites, some of which retain inhibitory activity against c-Met kinase . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, 2-(2,2-Difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one is transported and distributed via specific transporters and binding proteins . It has been observed to accumulate in certain tissues, including the liver and kidneys, where it exerts its inhibitory effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 2-(2,2-Difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one is critical for its activity. It has been found to localize primarily in the cytoplasm, where it interacts with c-Met kinase . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
Eigenschaften
IUPAC Name |
2-(2,2-difluoroethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N4O/c8-5(9)4-13-7(14)12-2-1-10-3-6(12)11-13/h5,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYZUSPJMVTYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN(C2=O)CC(F)F)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.